5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 519152-03-5
VCID: VC21489092
InChI: InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
SMILES: CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4g/mol

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 519152-03-5

Cat. No.: VC21489092

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 519152-03-5

Specification

CAS No. 519152-03-5
Molecular Formula C17H17N3OS
Molecular Weight 311.4g/mol
IUPAC Name 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
Standard InChI Key JLHGCWSCKHHSEX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative with significant pharmacological potential. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and research literature.

ParameterInformation
CAS Number519152-03-5
Molecular FormulaC₁₇H₁₇N₃OS
Molecular Weight311.4 g/mol
IUPAC Name3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
PubChem Compound ID1778815

Table 1: Chemical identification parameters of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Structural Representation

The molecular structure of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol features a central triazole ring with three key substituents: a thiol functional group at position 3, a benzyl group at position 5, and an ethoxyphenyl moiety at position 4. The ethoxy group (-OCH₂CH₃) is attached to the para position of the phenyl ring, creating a distinctive structural arrangement that contributes to the compound's biological activities.

Chemical Descriptors

The compound can be represented through various chemical notation systems that enable computational analysis and structural identification.

Descriptor TypeValue
Standard InChIInChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
Standard InChIKeyJLHGCWSCKHHSEX-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Canonical SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3

Table 2: Chemical notation systems for 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Physical and Chemical Properties

Physical Characteristics

While specific physical property data for 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is limited in the provided search results, properties can be inferred based on structural characteristics and similar triazole compounds. Triazole derivatives with similar structural features typically exist as crystalline solids at room temperature with defined melting points.

Chemical Reactivity

The chemical reactivity of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily influenced by the presence of the triazole ring and the thiol functional group. The triazole ring contains three nitrogen atoms, making it an electron-rich system capable of participating in various chemical reactions, including coordination with metal ions. The thiol group (-SH) can undergo oxidation reactions, form disulfide bonds, and participate in nucleophilic substitution reactions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of triazole derivatives such as 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions using appropriate precursors. Based on synthetic approaches to similar compounds, the preparation likely involves multi-step procedures starting with readily available reagents.

Common synthetic routes for triazole derivatives with thiol functionality often include:

  • Reaction of substituted hydrazides with isothiocyanates to form thiosemicarbazide intermediates

  • Cyclization of thiosemicarbazide derivatives under basic conditions to form the triazole ring

  • Subsequent functionalization to introduce the benzyl and ethoxyphenyl groups at specific positions

These synthetic approaches typically require controlled reaction conditions, including appropriate solvents, catalysts, and temperature management to achieve optimal yields and purity.

Biological and Pharmacological Activities

Overview of Biological Properties

Compounds containing the triazole moiety, including 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities that make them valuable candidates for pharmaceutical development. The significant therapeutic potential of this compound stems from its heterocyclic structure and specific functional groups.

Antimicrobial Properties

Triazole derivatives have demonstrated significant antimicrobial efficacy against various pathogens. The mechanism by which these compounds exert their effects often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. Some studies suggest that these compounds may inhibit enzymes involved in the biosynthesis of essential cellular components.

Other Pharmacological Activities

Beyond antimicrobial properties, triazole compounds similar to 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown:

  • Anti-inflammatory activity through modulation of inflammatory mediators

  • Antifungal properties with potential applications against resistant strains

  • Potential anticancer activity through various cellular mechanisms

These diverse pharmacological properties make 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol a compound of interest for further investigation in medicinal chemistry research.

Structure-Activity Relationships

Key Structural Features

  • The triazole ring serves as the core heterocyclic structure, providing binding sites for potential interaction with biological targets

  • The benzyl group at position 5 contributes hydrophobic interactions, potentially enhancing membrane permeability

  • The ethoxyphenyl moiety at position 4 introduces additional functionality that can influence receptor binding and pharmacokinetic properties

  • The thiol group at position 3 provides a reactive site that can participate in hydrogen bonding and other interactions with biological targets

Understanding these structure-activity relationships is crucial for designing optimized derivatives with enhanced biological activities or improved pharmacokinetic properties.

Methods of Analysis and Characterization

Spectroscopic Identification

Several analytical techniques are commonly employed for the identification and characterization of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the arrangement of hydrogen and carbon atoms.

  • Infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic bands associated with the triazole ring and thiol group.

  • Mass spectrometry enables determination of the molecular weight and fragmentation pattern, confirming the molecular formula.

  • UV-Visible spectroscopy provides information about electronic transitions, which can be useful for quantitative analysis.

These complementary techniques collectively enable comprehensive characterization of the compound's structure and purity.

Comparative Analysis with Related Compounds

Structural Analogues

Several related triazole derivatives share structural similarities with 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Comparing these analogues provides insights into how specific structural modifications influence biological activity and physicochemical properties.

CompoundKey Structural DifferenceNotable Properties
5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiolEthyl group instead of ethoxyphenyl at position 4Different molecular weight (219.31 g/mol) and potentially different biological activity profile
5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolFluorophenyl group instead of ethoxyphenyl at position 4Higher density (1.3±0.1 g/cm³), different boiling point (468.7±55.0 °C)
4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolDifferent substitution pattern with 2,4-dichlorophenyl groupDifferent binding properties and potential biological activity spectrum

Table 3: Comparative analysis of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with structurally related compounds

This comparative analysis highlights how subtle structural modifications can significantly impact the properties and potential applications of triazole derivatives.

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